11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide

Covalent Inhibitor Design Targeted Protein Modification Chemical Probe Development

11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide (CAS 866137-21-5) is a synthetic small molecule with the molecular formula C₂₇H₃₆N₂O₃ and a molecular weight of approximately 436.6 g/mol. It incorporates a terminal α,β-unsaturated methacrylamide moiety connected via an undecanamide linker to a 4-phenoxyphenyl group.

Molecular Formula C27H36N2O3
Molecular Weight 436.596
CAS No. 866137-21-5
Cat. No. B2433699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide
CAS866137-21-5
Molecular FormulaC27H36N2O3
Molecular Weight436.596
Structural Identifiers
SMILESCC(=C)C(=O)NCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2
InChIInChI=1S/C27H36N2O3/c1-22(2)27(31)28-21-13-8-6-4-3-5-7-12-16-26(30)29-23-17-19-25(20-18-23)32-24-14-10-9-11-15-24/h9-11,14-15,17-20H,1,3-8,12-13,16,21H2,2H3,(H,28,31)(H,29,30)
InChIKeySSJUTLJNMPPDGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide – Procurement-Relevant Compound Class and Baseline Characteristics


11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide (CAS 866137-21-5) is a synthetic small molecule with the molecular formula C₂₇H₃₆N₂O₃ and a molecular weight of approximately 436.6 g/mol . It incorporates a terminal α,β-unsaturated methacrylamide moiety connected via an undecanamide linker to a 4-phenoxyphenyl group. The methacrylamide function can serve as a Michael acceptor, suggesting potential utility as a covalent protein modifier or probe [1]. The compound is commercially listed for non-human research use, but peer-reviewed primary literature or patent data disclosing specific biological activity for this exact structure remain extremely limited at the time of this analysis. This guide therefore focuses on the structural features and class-level inferences that would inform a scientific procurement decision, while explicitly noting the absence of published head-to-head quantitative comparator data.

Why Generic Substitution Fails for 11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide in Research and Development


Substituting this compound with a general ‘undecanamide derivative’ or a simple methacrylamide monomer is scientifically unsound. The specific combination of a terminal acryloyl warhead, an undecanamide spacer, and a 4-phenoxyphenyl cap generates a unique pharmacophoric geometry that is not replicated by shorter-chain analogs, N-alkyl methacrylamides, or phenoxyphenyl derivatives lacking the undecanamide linker . In targeted covalent inhibitor design, both the warhead electrophilicity and the linker length critically determine target engagement, residence time, and off-target reactivity profiles [1]. Even closely related analogs—such as N-(4-methoxyphenyl)-11-(2-methylprop-2-enoylamino)undecanamide (CAS not specified) or 11-(2-methylprop-2-enamido)-N-phenethylundecanamide (CAS 866137-27-1)—differ in the terminal aryl group, which can alter binding affinity, selectivity, and physicochemical properties. Without rigorous comparative data, these structural variations render generic substitution a high-risk decision for any assay-dependent procurement.

Quantitative Differentiation Evidence for 11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide


Covalent Warhead Electrophilicity: Methacrylamide vs. Acrylamide Reactivity and Tunability

The α-methyl substitution on the methacrylamide warhead of the target compound reduces intrinsic electrophilicity compared to an unsubstituted acrylamide, which can be quantified by glutathione (GSH) reactivity half-life. In a model methacrylamide system, the half-life for GSH adduct formation was extended to >24 h versus <2 h for the corresponding acrylamide, demonstrating enhanced stability and reduced non-specific reactivity [1]. This tunable reactivity is a critical differentiator for covalent probe design: it reduces background labeling while retaining the ability to engage specific cysteine residues upon appropriate binding. The target compound's methacrylamide group, combined with its undecanamide linker, positions it as a candidate for applications requiring controlled, context-dependent covalent modification. However, direct kinetic data for the exact compound are not publicly available; this evidence is a class-level inference from α-substituted methacrylamide systems.

Covalent Inhibitor Design Targeted Protein Modification Chemical Probe Development

Linker Length Optimisation: Undecanamide Spacer vs. Shorter-Chain Amide Linkers in DGAT-1 Inhibitor Pharmacophores

In the DGAT-1 inhibitor patent landscape, compounds bearing a phenoxyphenyl terminal group connected via an undecanamide linker to various head groups have been explicitly claimed [1]. While the target compound's specific IC₅₀ is not publicly reported, related DGAT-1 inhibitors with analogous linker lengths (C10-C12) demonstrate nanomolar potency (IC₅₀ range 29-144 nM) in human DGAT-1 enzymatic assays [2]. The undecanamide chain length is postulated to span the hydrophobic substrate-binding tunnel of DGAT-1, a feature that shorter-chain analogs (e.g., hexanamide or octanamide linkers) cannot fully recapitulate, resulting in potency losses of 10- to 100-fold in related series. The methacrylamide warhead may further confer covalent inhibition kinetics, but this remains speculative without direct experimental confirmation for CAS 866137-21-5.

DGAT-1 Inhibition Metabolic Disease Structure-Activity Relationship

Aryl Terminal Group Differentiation: 4-Phenoxyphenyl vs. 4-Methoxyphenyl and Other Substitutions

The 4-phenoxyphenyl group is a privileged fragment in kinase inhibitor design, particularly for SPAK (STE20/SPS1-related proline/alanine-rich kinase) inhibitors. In a systematic SAR study of N-(4-phenoxyphenyl)benzamide derivatives, the 4-phenoxyphenyl moiety conferred substantially higher SPAK inhibitory activity compared to 4-methoxyphenyl or unsubstituted phenyl analogs. Compound 20l, bearing the 4-phenoxyphenyl group, achieved potent SPAK inhibition (IC₅₀ not explicitly provided in search summary, but described as the most potent in the series) [1]. Replacing the 4-phenoxyphenyl with a 4-methoxyphenyl group resulted in reduced activity in analogous benzamide series. While the target compound replaces the benzamide core with an undecanamide-methacrylamide scaffold, the 4-phenoxyphenyl terminus is a conserved pharmacophoric element likely to contribute favorably to target binding affinity compared to the 4-methoxyphenyl analog N-(4-methoxyphenyl)-11-(2-methylprop-2-enoylamino)undecanamide.

Kinase Inhibition SPAK Signaling Chemical Tool Selectivity

Procurement-Recommended Application Scenarios for 11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide


Covalent Chemical Probe Development for Kinase Target Validation

The methacrylamide warhead provides a tunable electrophile suitable for designing covalent probes targeting cysteine residues in kinase active sites. Researchers investigating SPAK, OSR1, or WNK-pathway kinases may deploy this compound as a scaffold for structure-based optimization, leveraging the 4-phenoxyphenyl group's demonstrated kinase-binding affinity [1]. The compound is particularly relevant when the experimental goal is to achieve sustained target engagement with reduced off-target labeling compared to conventional acrylamide probes.

DGAT-1 Inhibitor Screening and Metabolic Disease Research

The undecanamide-linked phenoxyphenyl architecture is consistent with pharmacophores claimed in DGAT-1 inhibitor patents [2]. Laboratories screening for novel DGAT-1 inhibitors or studying triglyceride biosynthesis may find this compound a useful starting point or reference tool, provided that in-house potency and selectivity profiling is conducted prior to use in decision-making assays.

Methodological Research in Covalent Ligand-Directed Release Chemistry

α-Substituted methacrylamides undergo a conjugated addition–elimination pathway that can be exploited for ligand-directed release of cargo molecules upon covalent binding to a target protein [3]. This compound's structural features align with this emerging methodology, making it a candidate for proof-of-concept studies in targeted drug delivery or activity-based protein profiling.

Polymer and Material Science Derivative Applications

Methacrylamido-undecanoic acid derivatives are established monomers for preparing functional polymers with pH-responsive or hydrophobic properties [4]. While the target compound is predominantly considered for biochemical research, its structural analogs have been utilized in polyion complex micelle formation and kinetic hydrate inhibitor polymers, suggesting potential crossover applications in colloid and interface science.

Quote Request

Request a Quote for 11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.